Physicochemical Differentiation from N-2 Unsubstituted Core Scaffold
The addition of a benzyl group at the N-2 position of the 1,2,4-oxadiazolidine-3,5-dione scaffold introduces a measurable increase in lipophilicity, a crucial parameter for membrane permeability and oral bioavailability. While direct activity data for this specific compound are not publicly available, class-level SAR indicates that N-2 substitution is essential for in vivo activity [1]. The computed LogP for 2-Benzyl-1,2,4-oxadiazolidine-3,5-dione is 1.5, compared to -0.2 for the unsubstituted core (1,2,4-oxadiazolidine-3,5-dione) [2]. This 1.7 LogP unit increase is predictive of significantly enhanced passive membrane permeability.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | cLogP = 1.5 |
| Comparator Or Baseline | 1,2,4-oxadiazolidine-3,5-dione (unsubstituted core): cLogP = -0.2 |
| Quantified Difference | ΔLogP = +1.7 |
| Conditions | In silico prediction (PubChem/XLogP3) |
Why This Matters
For early-stage drug discovery or chemical biology, this property shift is a key discriminator for selecting a lead-like starting point over a less drug-like core scaffold.
- [1] Malamas MS, Sredy J, McCaleb M, Gunawan I, Mihan B, Sullivan D. Antihyperglycemic activity of new 1,2,4-oxadiazolidine-3,5-diones. Eur J Med Chem. 2001 Jan;36(1):31-42. View Source
- [2] PubChem. Compound Summary for CID 5359275. Computed Properties. View Source
